五氟乙基托格尼试剂

描述

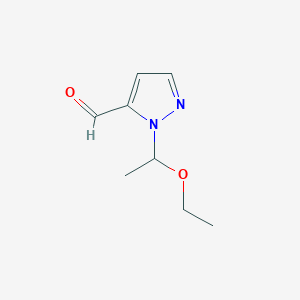

Pentafluoroethyl Togni reagent, commonly referred to as PFT, is a reagent used in a variety of scientific research applications. It is a strong oxidant and is used in organic synthesis, analytical chemistry, and biochemistry. The reagent is synthesized by the reaction of pentafluorobenzene and ethylene glycol in the presence of a Lewis acid. The reaction produces a trifluoromethyl group, which is a key component of the reagent.

科学研究应用

催化分子内反应

五氟乙基托格尼试剂用于各种催化分子内反应。袁和萨博(2015 年)的一项研究探讨了在氟环化反应中使用托格尼试剂的氟碘类似物。该试剂对氨基氟化、氧氟化和碳氟化有效,证明了在合成具有叔氟取代基的杂环和异环化合物中很有用 (袁和萨博,2015 年)。

氟化合物的合成

Fu 等人(2016 年)开发了一种使用托格尼试剂进行亲电三氟甲基化的 α-三氟甲基-β-酮膦酸酯合成方法。该方案扩展到五氟乙基化,表明该试剂在制备氟化有机化合物方面具有多功能性 (Fu 等人,2016 年)。

新试剂的计算设计

姜等人(2019 年)使用计算研究设计了受托格尼试剂启发的新型三氟甲基化试剂。他们强调了反式影响和空间效应在设计过程中的重要性,展示了该试剂在开发新的合成方法中的潜力 (姜等人,2019 年)。

RNA 结构和功能探测

Fauster 等人(2012 年)展示了托格尼试剂在合成氟标记 RNA 分子中的应用。这些分子对于 RNA 结构、相互作用和功能的 NMR 光谱分析非常有益,突出了该试剂在生化研究中的作用 (Fauster 等人,2012 年)。

有机合成中的三氟甲基化

刘和沈(2011 年)描述了使用托格尼试剂对芳基和乙烯基硼酸进行铜催化的三氟甲基化。该方法对各种底物实现了良好的收率,证明了该试剂在有机合成中的实用性,特别是在温和的反应条件下 (刘和沈,2011 年)。

了解试剂的高能形式

孙等人(2016 年)研究了托格尼试剂 I 为什么以高能超价碘形式存在。这种形式对其在有机合成中的有效性至关重要。了解能量差异和基于苯并碘杂蒽的支架的作用对于探索其在化学反应中的应用至关重要 (孙等人,2016 年)。

作用机制

Target of Action

The primary targets of the Pentafluoroethyl Togni reagent, also known as Alcohol C2F5-Togni reagent, are organic compounds . This reagent is used for the electrophilic pentafluoroethylation of these compounds .

Mode of Action

The Alcohol C2F5-Togni reagent is an electrophilic pentafluoroethylation reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent is a perfluoroethyl extension of the established Togni-CF3-reagent , exhibiting the same reactivity.

Biochemical Pathways

The Alcohol C2F5-Togni reagent engages in a radical cyclization reaction with olefins and acetylenes, giving access to rare tetrafluorinated heterocycles . The incorporation of a —CF2CF2— moiety into a cyclic structure imparts the molecule a unique combination of properties called “polar hydrophobicity” – a permanent dipole combined with the solvophobic behaviour of the tetrafluoroethylene unit .

Pharmacokinetics

The installation of highly fluorinated groups into drug and pesticide candidates is a powerful strategy to modulate their properties . An incorporated fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .

Result of Action

The result of the action of the Alcohol C2F5-Togni reagent is the formation of trifluoromethylated compounds . These compounds are important for drug and pesticide discovery programs . The reagent allows for the late-stage fluoroalkylation of a variety of functional groups through different reactivities .

Action Environment

The Alcohol C2F5-Togni reagent is a solid and its reactions are typically carried out in polar organic solvents . The reagent is moderately stable up to -40 °C . Environmental factors such as temperature and the presence of other reactive species can influence the reagent’s action, efficacy, and stability .

安全和危害

未来方向

The fluoroalkylation toolbox now includes Togni reagents, hypervalent iodine perfluoroalkylation reagents, fluoroalkyl bromides, silanes, carboxylates, and sulfonyl fluorides for late-stage fluoroalkylation . This expansion of Togni reagents is expected to open up new possibilities in the field of organic synthesis .

生化分析

Biochemical Properties

The Pentafluoroethyl Togni reagent is an electrophilic CF3-transfer reagent . It operates via trifluoromethyl radicals as the key reactive intermediates . The reagent interacts with various functional groups through different reactivities, enabling late-stage fluoroalkylation .

Cellular Effects

Its role in trifluoromethylation is significant, as the incorporation of a fluorinated sidechain can tune the acidobasic behavior and lipophilicity, impart a dipole moment, lock confirmation, and mitigate undesirable metabolic degradation of the parent compound .

Molecular Mechanism

The Pentafluoroethyl Togni reagent exerts its effects at the molecular level through its electrophilic nature. It acts as a CF3-transfer reagent, often operating via trifluoromethyl radicals as the key reactive intermediates . The reagent’s reactivity is influenced by trans influence and steric effects .

Temporal Effects in Laboratory Settings

The Pentafluoroethyl Togni reagent is known for its high reactivity

Metabolic Pathways

The Pentafluoroethyl Togni reagent is involved in the process of trifluoromethylation

属性

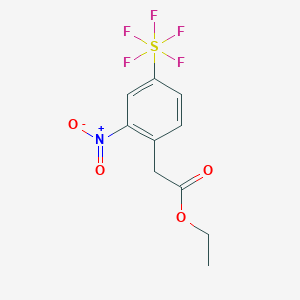

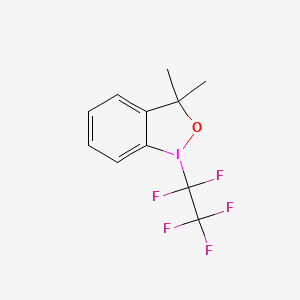

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5IO/c1-9(2)7-5-3-4-6-8(7)17(18-9)11(15,16)10(12,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYUDGXZWNAFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149581 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1640118-52-0 | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640118-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-3,3-dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-1,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)

![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)